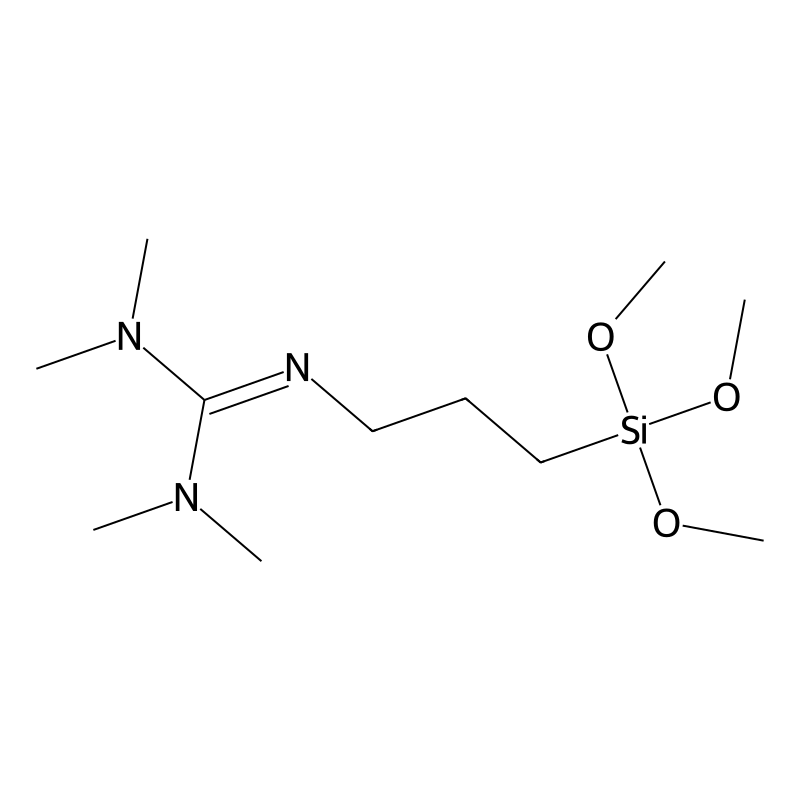N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine has potential applications in biomimetic coordination chemistry. A study by Herres-Pawlis et al. (2005) investigated the development of bis-guanidine ligands, a class that includes N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine. These ligands are designed to mimic natural systems in their ability to bind to metal ions. The particular advantage of bis-guanidine ligands is their tunable flexibility. They can be designed with rigid or more flexible structures, allowing for a wider range of coordination complexes to be formed. These complexes can mimic the structure and function of metalloenzymes found in biological systems [].
N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine is a specialized guanidine derivative characterized by its unique structure, which incorporates a guanidine core with trimethoxysilyl and propyl substituents. This compound exhibits significant potential in both organic synthesis and material science due to its strong basicity and ability to form stable complexes. The presence of the trimethoxysilyl group enhances its compatibility with silicate materials, making it useful in applications involving silica-based systems.
- Lewis Acid-Base Catalysis: The silicon atom in TMPTMG can act as a Lewis acid, accepting electron pairs from reactants, facilitating bond breaking and formation during a reaction.
- Nucleophilic Catalysis: The amine groups might donate electron pairs, acting as nucleophiles and activating substrates in certain reactions.
The chemical behavior of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine is largely influenced by the guanidine moiety, which is known for its nucleophilic properties. Guanidines can participate in various reactions, including:
- Michael additions: Acting as nucleophiles in the addition to α,β-unsaturated carbonyl compounds.
- Alkylation and acylation: The guanidine nitrogen atoms can undergo alkylation or acylation, leading to diverse derivatives.
- Formation of guanidinium salts: Upon protonation, the compound can form stable guanidinium cations, which are useful in catalysis and as intermediates in organic reactions .
The synthesis of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine can be approached through several methods:
- Direct guanylation: This involves reacting trimethoxysilylpropyl amines with suitable cyanamides or isothiocyanates under controlled conditions.
- Three-component reactions: Utilizing copper or palladium catalysts, one can combine amines, cyanamides, and silylated reagents to yield the desired guanidine derivative in a single step .
- Modification of existing guanidines: Starting from simpler guanidine structures, the trimethoxysilyl group can be introduced through silane coupling reactions under basic conditions.
N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine has several notable applications:
- Catalysis: Its strong basicity allows it to act as an effective catalyst in various organic reactions.
- Silica-based materials: The trimethoxysilyl group promotes adhesion to silica surfaces, making it valuable in coatings and composite materials.
- Biological research: Potential applications in drug delivery systems or as a biochemical probe due to its interaction with biological molecules.
Research into the interactions of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine with other molecules is essential for understanding its potential applications. Interaction studies could focus on:
- Complex formation with metal ions: Investigating how this compound interacts with transition metals could reveal its utility in catalysis or material science.
- Binding studies with biomolecules: Understanding how this compound interacts with proteins or nucleic acids could provide insights into its biological activity.
Several compounds share structural similarities with N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| Guanidine | HNC(NH₂)₂; a colorless solid known for strong basicity | Fundamental structure for many derivatives |
| Trimethylsilylguanidine | Contains trimethylsilyl groups; used in organic synthesis | Enhanced reactivity due to silyl group |
| 1,1-Dimethylbiguanide | A derivative of guanidine; used in pharmaceuticals | Exhibits unique biological properties |
| 3-Aminopropyltriethoxysilane | Silane compound used for surface modifications | Focused on enhancing adhesion properties |
The uniqueness of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine lies in its combination of strong basicity from the guanidine structure and the functionalization provided by the trimethoxysilyl group, making it particularly suited for applications that require both chemical reactivity and silicate compatibility.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








